1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone

Overview

Description

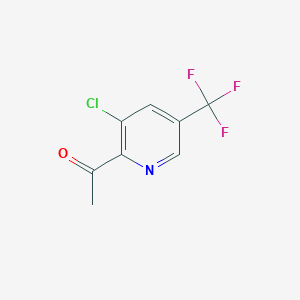

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone is a chemical compound with the molecular formula C8H5ClF3NO. It is a derivative of pyridine, characterized by the presence of a chloro group and a trifluoromethyl group attached to the pyridine ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .

Preparation Methods

The synthesis of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone involves several steps. One common method includes the reaction of 2-hydroxy-3-chloropyridine with trifluoromethyl ketone under alkaline conditions. The reaction requires careful control of temperature and pH to ensure the desired product is obtained . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .

Chemical Reactions Analysis

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Applications

a. Drug Development:

This compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural motifs are often incorporated into drug molecules to enhance biological activity or improve pharmacokinetic properties. For instance, derivatives of this compound have been explored for their potential as anti-inflammatory and anti-cancer agents.

b. Mechanistic Studies:

Research indicates that compounds containing the pyridine ring can interact with biological targets such as enzymes and receptors. Studies have shown that 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone can act as an inhibitor in certain biochemical pathways, making it a candidate for further investigation in medicinal chemistry .

Agrochemical Applications

a. Herbicides and Pesticides:

The compound's ability to modulate plant growth and development has led to its exploration in the formulation of herbicides and pesticides. The trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of agrochemicals, allowing for more effective pest control strategies .

b. Plant Growth Regulators:

Research has indicated that derivatives of this compound can function as plant growth regulators, influencing physiological processes such as flowering and fruiting. This application is particularly relevant for enhancing crop yields and managing agricultural productivity .

Material Science

a. Synthesis of Functional Materials:

this compound is also utilized in the synthesis of functional materials, including polymers and coatings. The incorporation of fluorinated compounds into materials science has been shown to impart desirable properties such as increased chemical resistance and thermal stability .

b. Development of Sensors:

The unique electronic properties of this compound make it suitable for use in sensor technology. Research into its application in electrochemical sensors has shown promise for detecting various analytes, including environmental pollutants and biomolecules .

Case Study 1: Anti-Cancer Activity

A study published in a peer-reviewed journal explored the anti-cancer properties of derivatives synthesized from this compound. The research demonstrated that certain modifications to the core structure significantly enhanced cytotoxicity against cancer cell lines, suggesting a pathway for new cancer therapeutics .

Case Study 2: Herbicide Efficacy

In agricultural research, trials were conducted to evaluate the effectiveness of herbicide formulations containing this compound. Results indicated that formulations with higher concentrations of this compound exhibited superior weed control compared to traditional herbicides, leading to increased crop yields under controlled conditions .

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone can be compared with other similar compounds, such as:

2-Chloro-5-(trifluoromethyl)pyridine: This compound has similar structural features but lacks the ethanone group.

3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: This compound has a fluorine atom instead of a chlorine atom at the 2-position.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Biological Activity

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone, with the molecular formula CHClFNO, is a pyridine derivative notable for its potential biological activities, particularly in antimicrobial and antifungal applications. This compound has garnered attention in various fields, including organic synthesis, pharmaceuticals, and agrochemicals due to its unique structural properties.

Chemical Structure

The compound is characterized by the following structural features:

- Pyridine Ring : A six-membered aromatic ring containing nitrogen.

- Chloro Group : A chlorine atom attached to the pyridine ring enhances biological activity.

- Trifluoromethyl Group : This electron-withdrawing group is known to increase lipophilicity and may enhance biological efficacy.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses significant antimicrobial properties. The presence of the trifluoromethyl group has been linked to enhanced activity against certain pathogens.

Antifungal Activity

The compound has also been evaluated for antifungal activity. Its structure allows it to interact with fungal cell membranes, potentially disrupting their integrity.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses have emerged:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for microbial survival.

- Disruption of Membrane Integrity : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell death.

Study on Antichlamydial Activity

A study focused on the antichlamydial activity of compounds similar to this compound found that derivatives with trifluoromethyl groups exhibited enhanced activity against Chlamydia species. The study highlighted the importance of electron-withdrawing groups in improving efficacy against this pathogen .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 2-hydroxy-3-chloropyridine with a trifluoromethyl ketone under alkaline conditions. This process requires careful temperature and pH control to yield the desired product effectively.

Comparison with Similar Compounds

This compound can be compared with other pyridine derivatives to understand its unique properties better:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Chloro-5-(trifluoromethyl)pyridine | Lacks ethanone group | Moderate |

| 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | Fluorine instead of chlorine | Low |

Future Directions

Research is ongoing to explore further applications of this compound in drug development, particularly as a scaffold for new antimicrobial agents. Future studies will likely focus on optimizing its structure for improved potency and reduced toxicity.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone in laboratory settings?

- Methodological Answer :

- Use chemical fume hoods for all procedures to minimize inhalation exposure .

- Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Contaminated clothing should be washed before reuse .

- For spills, absorb with inert materials (e.g., sand) and dispose of in sealed containers to avoid environmental contamination .

- In case of ingestion, rinse the mouth thoroughly with water and seek immediate medical attention .

Q. What synthetic routes are commonly employed to prepare this compound, and what are their critical optimization parameters?

- Methodological Answer :

- Friedel-Crafts acylation : React 3-chloro-5-(trifluoromethyl)pyridine with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include temperature control (0–5°C to minimize side reactions) and stoichiometric excess of the acylating agent .

- Cross-coupling reactions : Use Suzuki-Miyaura coupling with boronic acid derivatives. Optimize palladium catalyst loading (e.g., 2–5 mol% Pd(PPh₃)₄) and reaction time (12–24 hours) to improve yields .

Q. How can researchers purify this compound to achieve high analytical-grade purity?

- Methodological Answer :

- Recrystallization : Use a solvent system of ethyl acetate/hexane (1:3 v/v) at low temperatures (4°C) to isolate crystalline product .

- Column chromatography : Employ silica gel with a gradient elution of dichloromethane/methanol (95:5) to remove halogenated byproducts .

Advanced Research Questions

Q. How can crystallographic twinning or enantiopurity issues be resolved in X-ray structures of this compound?

- Methodological Answer :

- SHELXL refinement : Use the TWIN command to model twinned data. Adjust the BASF parameter to refine the twin fraction .

- Flack parameter analysis : Apply the Flack x parameter to determine absolute configuration, especially for chiral derivatives. Values near 0 or 1 indicate enantiopurity .

Q. What strategies address discrepancies in spectroscopic data (e.g., NMR/MS) when characterizing derivatives?

- Methodological Answer :

- High-resolution mass spectrometry (HRMS) : Compare experimental m/z values with theoretical isotopic patterns to confirm molecular formulas (e.g., C₈H₆ClF₃NO requires 224.0153 Da) .

- 2D-NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions by correlating ¹H-¹³C couplings, particularly for the pyridine and trifluoromethyl groups .

Q. How can metabolic pathways of related trifluoromethylpyridine compounds inform stability studies for this ethanone derivative?

- Methodological Answer :

- LC-MS/MS metabolite tracking : Monitor degradation products like 3-chloro-5-(trifluoromethyl)picolinic acid (TPA) in biological matrices. Use collision-induced dissociation (CID) to fragment ions at m/z 210 → 166 .

- Hydrolytic stability assays : Incubate the compound in pH 7.4 buffer at 37°C for 48 hours. Quench with acetonitrile and analyze via HPLC to quantify degradation .

Q. What coupling agents and conditions optimize the formation of piperazine derivatives from this compound?

- Methodological Answer :

- Amide bond formation : Use HOBt/TBTU as coupling agents with DMF as solvent. Stir at room temperature for 12 hours with triethylamine (3 eq.) to neutralize HCl byproducts .

- Microwave-assisted synthesis : Reduce reaction time to 30 minutes at 80°C while maintaining yields >85% .

Q. Data Contradiction Analysis

Q. How should researchers resolve conflicting data on reaction yields between batch and flow synthesis methods?

- Methodological Answer :

- Reaction monitoring : Use in-line FTIR or Raman spectroscopy to detect intermediates in flow systems. Compare with batch HPLC traces to identify kinetic vs. thermodynamic product formation .

- DoE (Design of Experiments) : Vary temperature, catalyst loading, and residence time to map optimal conditions for reproducibility .

Properties

IUPAC Name |

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO/c1-4(14)7-6(9)2-5(3-13-7)8(10,11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJXXBJRNTFTYRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617239 | |

| Record name | 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207994-12-5 | |

| Record name | 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207994-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.